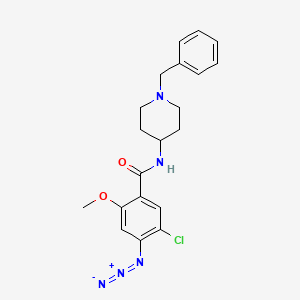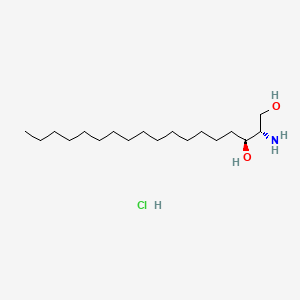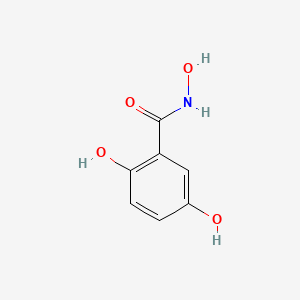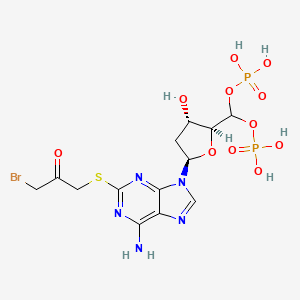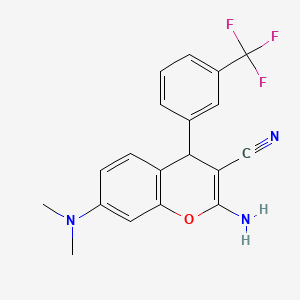
Chromeceptin
Overview
Description
Chromeceptin is a synthetic small molecule known for its ability to selectively impair the viability and growth of insulin-like growth factor 2 overexpressing hepatocellular carcinoma cells. It is a potent inhibitor of the insulin-like growth factor signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Mechanism of Action
Target of Action
Chromeceptin is an inhibitor of the Insulin-like Growth Factor (IGF) signaling pathway . It primarily targets Multifunctional Protein 2 (MFP-2) , a seemingly multifunctional enzyme implicated in peroxisomal β-oxidation . MFP-2 plays a crucial role in the modulation of IGF2 signaling .
Mode of Action
This compound interacts with its target, MFP-2, which stimulates the expression of IGF Binding Protein 1 (IGFBP-1) and Suppressor of Cytokine Signaling-3 (SOCS-3) . These are two cellular attenuators of the IGF signals . This interaction leads to the activation of Signal Transducers and Activators of Transcription 6 (STAT6) , which further attenuates IGF signals .
Biochemical Pathways
The interaction of this compound with MFP-2 affects the IGF signaling pathway . It suppresses IGF2 expression at mRNA and protein levels in hepatocyte and Hepatocellular Carcinoma (HCC) cells . It also inhibits the phosphorylation levels of AKT and mTOR , which are key components of the IGF signaling pathway .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the suppression of IGF2 expression at both mRNA and protein levels in hepatocyte and HCC cells . This leads to the inhibition of the IGF signaling pathway , thereby impairing the growth and viability of IGF2-overexpressing hepatocellular carcinoma cells .
Biochemical Analysis
Biochemical Properties
Chromeceptin plays a significant role in biochemical reactions by interacting with several key biomolecules. It binds to multifunctional protein 2 (MFP-2), which leads to the activation of signal transducer and activator of transcription 6 (STAT6). This activation induces the expression of insulin-like growth factor inhibitory genes, thereby impairing the function of insulin-like growth factor 2 (IGF2). Additionally, the this compound-MFP-2 complex binds to and inhibits acetyl-CoA carboxylase 1 (ACC1), an enzyme crucial for the de novo synthesis of malonyl-CoA and fatty acids .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In 3T3-L1 cells, it inhibits insulin-induced adipogenesis by impairing the function of IGF2. This inhibition is mediated through the activation of STAT6, which induces the expression of IGF inhibitory genes. Furthermore, this compound’s interaction with ACC1 leads to the sequestration of ACC1 in peroxisomes, thereby impairing fatty acid synthesis from acetate .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to multifunctional protein 2 (MFP-2), which activates STAT6 and induces the expression of IGF inhibitory genes. The this compound-MFP-2 complex also binds to and inhibits acetyl-CoA carboxylase 1 (ACC1), leading to its sequestration in peroxisomes. This sequestration impairs fatty acid synthesis and activates STAT6 signaling, suggesting a role for malonyl-CoA in STAT6 signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings. This compound’s ability to inhibit insulin-induced adipogenesis and impair fatty acid synthesis has been shown to persist over time, indicating its potential for long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits insulin-induced adipogenesis and impairs fatty acid synthesis. At higher doses, toxic or adverse effects may be observed. The threshold effects and potential toxicity of this compound at different dosages are important considerations for its use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid synthesis. By inhibiting acetyl-CoA carboxylase 1 (ACC1), this compound impairs the de novo synthesis of malonyl-CoA and fatty acids. This inhibition affects metabolic flux and metabolite levels, highlighting the compound’s role in regulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The this compound-MFP-2 complex is sequestered in peroxisomes, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s transport and distribution within cells .
Subcellular Localization
This compound’s subcellular localization is primarily influenced by its interaction with multifunctional protein 2 (MFP-2) and acetyl-CoA carboxylase 1 (ACC1). The this compound-MFP-2 complex is sequestered in peroxisomes, which affects its activity and function. This localization is guided by peroxisomal-targeting signals and post-translational modifications, ensuring the compound’s specific compartmentalization within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromeceptin can be synthesized through a multi-step process involving the reaction of 3-trifluoromethylbenzaldehyde with malononitrile in the presence of polyethyleneimine covalently bound on the surface of iron oxide magnetic nanoparticles. This reaction is followed by the addition of 3-dimethylaminophenol in water under sonication conditions .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of magnetic nanoparticles as a catalyst and sonication helps in achieving efficient and green chemistry synthesis .
Chemical Reactions Analysis
Types of Reactions
Chromeceptin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Scientific Research Applications
Chromeceptin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the insulin-like growth factor signaling pathway and its regulation.
Biology: Investigated for its effects on cell growth, differentiation, and survival in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress insulin-like growth factor 2, such as hepatocellular carcinoma.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the insulin-like growth factor signaling pathway
Comparison with Similar Compounds
Similar Compounds
Insulin-like growth factor receptor inhibitors: Compounds that inhibit the insulin-like growth factor receptor, such as linsitinib and BMS-754807.
Akt inhibitors: Compounds that inhibit the Akt signaling pathway, such as MK-2206 and perifosine.
mTOR inhibitors: Compounds that inhibit the mammalian target of rapamycin pathway, such as rapamycin and everolimus
Uniqueness of Chromeceptin
This compound is unique in its ability to selectively target insulin-like growth factor 2 overexpressing cells and its mechanism of action involving the activation of signal transducers and activators of transcription 6. This specificity makes it a valuable tool for studying the insulin-like growth factor signaling pathway and developing targeted therapies for cancers that overexpress insulin-like growth factor 2 .
Properties
IUPAC Name |
2-amino-7-(dimethylamino)-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c1-25(2)13-6-7-14-16(9-13)26-18(24)15(10-23)17(14)11-4-3-5-12(8-11)19(20,21)22/h3-9,17H,24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVINXTXGDDSXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389405 | |
| Record name | Chromeceptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331859-86-0 | |
| Record name | Chromeceptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1226783.png)
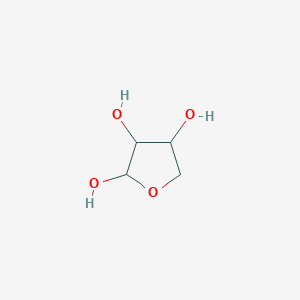

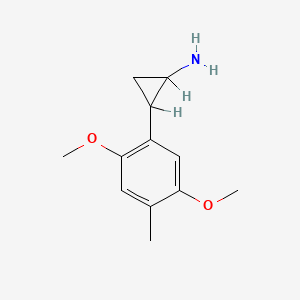
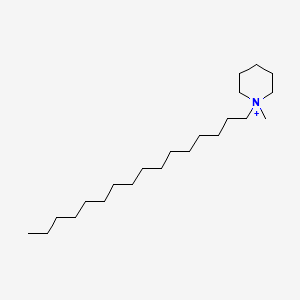
![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)
![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)

